tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane
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Overview
Description
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is an organotin compound with the molecular formula C26H56Sn2. It is a colorless to yellow liquid that is soluble in organic solvents. This compound is used in various organic synthesis reactions due to its ability to act as a source of tin radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane can be synthesized through the reaction of tributyltin hydride with vinyl stannane under specific conditions. The reaction typically involves the use of a palladium catalyst and proceeds via a Stille coupling reaction .
Industrial Production Methods
Industrial production of this compound involves the large-scale application of the Stille coupling reaction. This method ensures high yield and purity of the compound, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form tin hydrides.
Substitution: The compound can undergo substitution reactions with various halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and polymethylhydrosiloxane are commonly used reducing agents.
Substitution: Palladium catalysts are often used in substitution reactions involving halides.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Tin hydrides.
Substitution: Various organotin compounds depending on the electrophile used.
Scientific Research Applications
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Employed in the study of tin-based compounds’ biological activity.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane involves the generation of tin radicals. These radicals can participate in various organic reactions, including radical cyclizations and reductions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound used as a radical reducing agent.
Trans-1,2-bis(tributylstannyl)ethylene: Similar in structure and used in similar types of reactions.
Uniqueness
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is unique due to its ability to participate in a wide range of organic reactions, making it a versatile reagent in organic synthesis. Its stability and reactivity under various conditions also set it apart from other organotin compounds .
Biological Activity
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane, a compound belonging to the organotin family, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of multiple tributyl groups attached to a vinyl group containing a stannyl moiety. The general formula can be represented as:
This compound's unique structure allows it to engage in various chemical reactions, particularly in synthetic organic chemistry.
Biological Activity Overview
The biological activity of organotin compounds, including this compound, has been extensively studied. Key areas of interest include:
- Antimicrobial Properties : Organotin compounds have demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that they disrupt bacterial cell membranes, leading to cell lysis and death.
- Anticancer Activity : Some organotin derivatives have shown potential as anticancer agents. They may inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cellular signaling pathways.
- Endocrine Disruption : Organotin compounds are known for their endocrine-disrupting properties, which can interfere with hormone signaling in both humans and wildlife.
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : The hydrophobic nature of organotin compounds allows them to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Inhibition : They may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress by increasing ROS levels within cells, contributing to cytotoxic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of organotin compounds related to this compound:
- Antimicrobial Efficacy :
- Anticancer Potential :
- Endocrine Disruption Studies :
Data Summary
Properties
IUPAC Name |
tributyl(2-tributylstannylethenyl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOWRBFAJTPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56Sn2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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